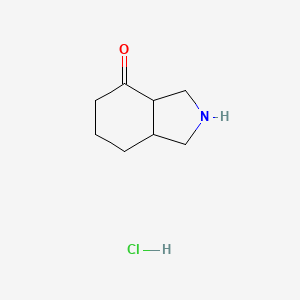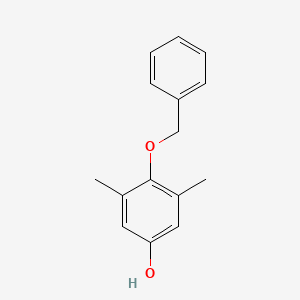
Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate
Vue d'ensemble
Description
Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate is a chemical compound with the formula C13H11IN2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate consists of 42 bonds in total. These include 25 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .Physical And Chemical Properties Analysis
The compound has a molecular weight of 370.14 . The physical and chemical properties of Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate are not fully detailed in the search results.Applications De Recherche Scientifique
1. Synthesis Techniques and Derivative Formation
Research on compounds closely related to Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate often focuses on their synthesis and the formation of derivatives. For instance, the work by Pirc, Bevk, Grdadolnik, & Svete (2003) describes the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, demonstrating the chemical versatility and potential for creating a range of related compounds.
2. Antimitotic and Anticancer Properties
Several studies have explored the antimitotic and potential anticancer properties of compounds similar to Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate. Temple (1990) investigated the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, noting their ability to inhibit proliferation and cause mitotic arrest in cancer cells.
3. Structural Analysis and Crystallography
Research also includes the structural analysis and crystallography of related compounds, which is vital for understanding their properties and potential applications. Christensen et al. (2011) used single crystal X-ray diffraction to analyze the structures of similar compounds, providing essential data for further research and application.
4. Electrochemical Behavior
Investigating the electrochemical behavior of related compounds can offer insights into their reactivity and potential uses in various fields. Carelli, Cardinali, & Moracci (1980) studied the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, which undergoes reduction and dimerization reactions, suggesting applications in electrochemical processes or synthesis.
5. Antibacterial and Antifungal Activities
Some studies have assessed the antibacterial and antifungal activities of compounds related to Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate. Elgemeie et al. (2017) synthesized novel derivatives and evaluated their antibacterial and antifungal properties, highlighting the potential of such compounds in developing new antimicrobial agents.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as (3‐benzyl‐5‐hydroxyphenyl)carbamates, have been evaluated as new antibacterial agents, showing potent inhibitory activity against sensitive and drug-resistant gram-positive bacteria .
Mode of Action
Carbamates, in general, are known to be useful protecting groups for amines, which can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, a type of carbamate protecting group, can be removed using catalytic hydrogenation .
Biochemical Pathways
Carbamates are known to play a role in the synthesis of peptides .
Result of Action
Carbamates are known to be useful in the synthesis of peptides, suggesting that they may play a role in protein synthesis .
Action Environment
Carbamates, in general, can be installed and removed under relatively mild conditions , suggesting that their action may be influenced by factors such as temperature and pH.
Propriétés
IUPAC Name |
benzyl N-(5-iodo-2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-10-6-11(12(17)15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSSNYCKHBKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CNC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-iodo-2-oxo-1,2-dihydropyridin-3-ylcarbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


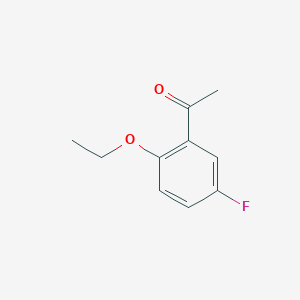

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)


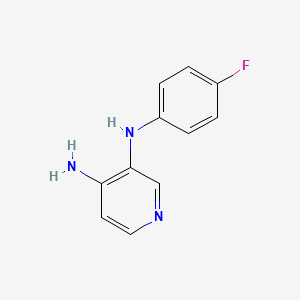
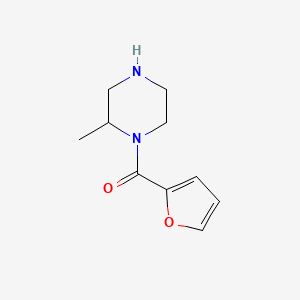

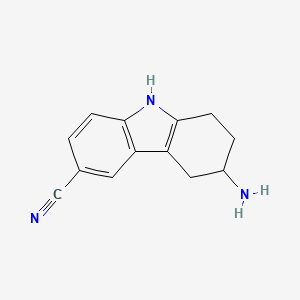
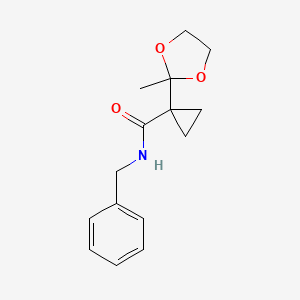
![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)
